L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine is a complex peptide compound It is composed of several amino acids, including leucine, serine, ornithine, threonine, and glycine, linked together in a specific sequence
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: This peptide can be employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be used in the development of novel biomaterials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine can be compared with other similar peptides, such as:
L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine: This compound has a similar structure but includes different amino acids, which may result in different biological activities.
L-Threonyl-L-serylglycyl-L-seryl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine: Another related peptide with variations in its amino acid sequence, leading to unique properties and applications.
The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can be distinct from those of other similar compounds.
Eigenschaften
CAS-Nummer |
828932-74-7 |
---|---|
Molekularformel |
C21H40N8O8 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H40N8O8/c1-10(2)7-12(22)17(34)28-14(9-30)19(36)27-13(5-4-6-25-21(23)24)18(35)29-16(11(3)31)20(37)26-8-15(32)33/h10-14,16,30-31H,4-9,22H2,1-3H3,(H,26,37)(H,27,36)(H,28,34)(H,29,35)(H,32,33)(H4,23,24,25)/t11-,12+,13+,14+,16+/m1/s1 |
InChI-Schlüssel |
FZGCYWFWJGANHA-BLDNINTCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.